Thermorubin

Descripción general

Descripción

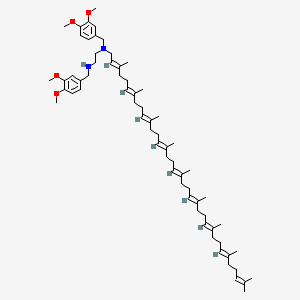

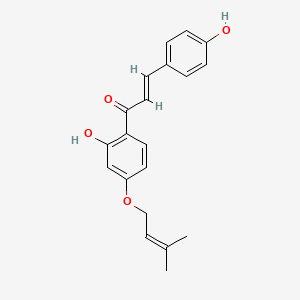

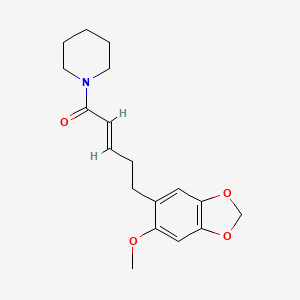

Thermorubin is a secondary metabolite derived from the fungus Thermoactinomyces antibioticus . It is an aromatic anthracenopyranone antibiotic active against both Gram-positive and Gram-negative bacteria . The molecular formula of this compound is C32H24O12 .

Synthesis Analysis

This compound is known to bind to the 70S ribosome at the intersubunit bridge B2a . It was thought to inhibit factor-dependent initiation of translation and obstruct the accommodation of tRNAs into the A site .Molecular Structure Analysis

The molecular weight of this compound is 600.53 . The percent composition is C 64.00%, H 4.03%, O 31.97% .Chemical Reactions Analysis

This compound causes ribosomes to stall in vivo and in vitro at internal and termination codons . This allows the ribosome to initiate protein synthesis and translate at least a few codons before stalling . This compound affects multiple steps of translation elongation with a significant impact on the binding stability of the tRNA in the A site .Physical And Chemical Properties Analysis

This compound forms orange-red rosettes when it is in its dihydrate form . It has absorption maxima (in ethanol) at 250, 300, 328, 435 nm (e 33700, 54640, 49980, 16300) . The pKa values are 4.7, 7.0, 9.0 .Aplicaciones Científicas De Investigación

Biosynthesis and Structural Features

Thermorubin, a tetracyclic naphthoisocoumarin natural product, is notable for its unique mechanism of bacterial protein synthesis inhibition and structural features. Research led by McCord et al. (2022) delved into the biosynthesis of this compound in the Laceyella sacchari species, exploring the stability and kinetic properties of the salicylate synthase TheO involved in its formation. This study lays the groundwork for further biosynthetic investigations and bioinspired synthetic approaches (McCord, Kohanov, & Lowell, 2022).

Antibiotic Properties and Ribosome Interaction

The antibiotic properties of this compound and its interaction with the ribosome have been a significant focus. Bulkley, Johnson, and Steitz (2012) revealed that this compound binds to the ribosome at the inter-subunit bridge B2a, distinct from other ribosome inhibitors. This interaction is crucial for its inhibitory action on protein synthesis initiation (Bulkley, Johnson, & Steitz, 2012). Additionally, Paranjpe et al. (2022) demonstrated that this compound causes ribosomes to stall during translation, affecting multiple steps of translation elongation. This research provides insights into the molecular mechanisms of translation inhibition by this compound (Paranjpe et al., 2022).

Mass Spectrometry Analysis

The analysis of this compound using mass spectrometry techniques was explored by Edwards, Vékey, and Galimberti (1992). They compared various soft introduction and ionization methods for analyzing this thermally labile antibiotic, emphasizing the distinction of thermally induced processes in the interpretation of mass spectra (Edwards, Vékey, & Galimberti, 1992).

Inhibition of Protein Synthesis in Bacteria

Pirali, Somma, Lancini, and Sala (1974) investigated the specific inhibition of protein synthesis by this compound in Escherichia coli. They found that this compound selectively impedes the initiation of protein synthesis, shedding light on its potential as a targeted antibiotic (Pirali, Somma, Lancini, & Sala, 1974).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Thermorubin might be used as a candidate for the treatment of skin hyperpigmentation disorders . It has demonstrated inhibitory effects on melanin synthesis and melanin export in B16F10 mouse melanoma cells and primary human melanocytes derived from darkly-pigmented (DP) skin . It might offer a novel ingredient as a skin depigmenting agent for inclusion in cosmetic formulations . Additionally, this compound provides a promising foundation for future ribosome-targeting drug development .

Propiedades

IUPAC Name |

2-[12-hydroxy-9-[(Z)-3-hydroxy-3-(2-hydroxyphenyl)prop-2-enoyl]-10,11-dimethoxy-3-methoxycarbonyl-1-oxonaphtho[3,2-g]isochromen-8-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24O12/c1-41-29-24(21(35)13-20(34)18-6-4-5-7-19(18)33)17(12-23(36)37)10-15-8-14-9-16-11-22(31(39)43-3)44-32(40)26(16)28(38)25(14)30(42-2)27(15)29/h4-11,13,33-34,38H,12H2,1-3H3,(H,36,37)/b20-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEDVBUCHDZLTH-MOSHPQCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC3=CC(=C(C(=C31)OC)C(=O)C=C(C4=CC=CC=C4O)O)CC(=O)O)C=C5C=C(OC(=O)C5=C2O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC3=CC(=C(C(=C31)OC)C(=O)/C=C(/C4=CC=CC=C4O)\O)CC(=O)O)C=C5C=C(OC(=O)C5=C2O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

11006-83-0, 37577-75-6 | |

| Record name | Thermorubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011006830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thermorubin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THERMORUBIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE3QVK518U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile](/img/structure/B1233994.png)

![[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B1233996.png)

![methyl 7-[(1R,3S,5R)-3-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxocyclopentyl]heptanoate](/img/structure/B1234007.png)